Introduction: The Convergence of a Rare Sugar and Isotopic Labeling
Introduction: The Convergence of a Rare Sugar and Isotopic Labeling
An In-depth Technical Guide to D-Altrose-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of D-Altrose-1-¹³C, an isotopically labeled monosaccharide. We will delve into its chemical structure, physicochemical properties, and core applications, with a particular focus on its utility as a tracer in metabolic research. The information presented is intended to provide senior application scientists and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in advanced experimental designs.
D-Altrose is an aldohexose, a six-carbon monosaccharide that is an epimer of D-mannose at the C-3 position.[1][2] While it is considered an "unnatural" or rare sugar due to its low abundance in nature, its unique stereochemistry makes it a subject of interest in glycobiology and medicinal chemistry.[1][2]
The true power of D-Altrose in a research context is unlocked through isotopic labeling. Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope of that element.[3] D-Altrose-1-¹³C is D-Altrose that has been chemically synthesized to contain a stable (non-radioactive) heavy isotope of carbon, Carbon-13 (¹³C), at the first carbon position (C1).[4][5] This substitution does not significantly alter the chemical properties of the molecule, allowing it to be processed by enzymes and metabolic pathways in the same manner as its unlabeled counterpart.[6] Its utility lies in its function as a tracer, enabling researchers to track its journey through complex biochemical networks with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][7]
Chemical Structure and Properties
The defining feature of D-Altrose-1-¹³C is the specific placement of the ¹³C isotope at the anomeric carbon. This position is the aldehyde group in the linear form and becomes the hemiacetal in the cyclic forms.
Molecular Identity:
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Chemical Name: (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-(1-¹³C)hexanal
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Molecular Formula: C₅¹³CH₁₂O₆
In aqueous solution, D-Altrose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.[8][9] Each cyclic form further exists as α and β anomers, differing in the stereochemistry at the C1 carbon.
Caption: Equilibrium between the linear and cyclic (α-D-altropyranose) forms of D-Altrose-1-¹³C.
Physicochemical Data
A single isotopic substitution has a negligible effect on macroscopic properties like solubility or appearance.[10] Therefore, the properties of D-Altrose-1-¹³C are essentially identical to those of unlabeled D-Altrose.
| Property | Value | Source |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in water; practically insoluble in methanol | [1][2] |
| Isotopic Purity | Typically >98% for research-grade material | [6] |
| Stability | Stable isotopes do not undergo radioactive decay | [6] |
| CAS Number | 70849-27-3 | [4] |
Core Application: ¹³C Metabolic Flux Analysis (¹³C-MFA)
The primary and most powerful application of D-Altrose-1-¹³C is in Metabolic Flux Analysis (MFA) . ¹³C-MFA is a sophisticated experimental technique used to quantify the rates (fluxes) of reactions within the metabolic network of a cell or organism.[11][12]
The Causality of ¹³C-MFA
The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system at a steady state.[13] As the cells metabolize the labeled compound, the ¹³C atom is incorporated into various downstream metabolites. The specific pattern of ¹³C incorporation—the mass isotopomer distribution (MID)—is a direct consequence of the relative activities of the metabolic pathways involved.[11] By measuring these MIDs using mass spectrometry or NMR, and applying computational modeling, it is possible to deduce the in vivo fluxes through central carbon metabolism, such as glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[13][14]
This technique provides a functional readout of the metabolic phenotype, offering profound insights into how cells rewire their metabolism in response to genetic mutations, disease states, or therapeutic interventions.[14]
Caption: A high-level workflow for a ¹³C Metabolic Flux Analysis (MFA) experiment.
Analytical Characterization: The Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the structure and confirming the precise location of the isotopic label in D-Altrose-1-¹³C.[6] The ¹³C nucleus has a nuclear spin that makes it NMR-active. In a natural abundance sample, only about 1.1% of carbon atoms are ¹³C, leading to weak signals. However, in a selectively labeled compound like D-Altrose-1-¹³C, the signal from the C1 carbon is dramatically enhanced, making its identification unambiguous.[8]
High-resolution ¹³C NMR can also resolve the signals corresponding to the different tautomeric forms (α/β pyranose and furanose) present in solution.[8]
¹³C NMR Chemical Shifts for D-[1-¹³C]altrose
The following data represents the ¹³C chemical shifts (in ppm) for the labeled C1 carbon of D-Altrose-1-¹³C in its various isomeric forms in a D₂O solvent.
| Tautomeric Form | C1 Chemical Shift (ppm) |
| α-pyranose | 95.3 |
| β-pyranose | 93.3 |
| α-furanose | 102.7 |
| β-furanose | 96.9 |
| Data sourced from Omicron Biochemicals, Inc.[15] |
Experimental Protocol: A Self-Validating Workflow for ¹³C-Tracer Studies
This section outlines a generalized, self-validating protocol for using D-Altrose-1-¹³C in a cell-based metabolic labeling experiment. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Objective: To quantify the incorporation of carbon from D-Altrose-1-¹³C into central carbon metabolites.
Step 1: Cell Culture and Isotopic Labeling
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Culture Cells: Grow cells of interest to mid-log phase under standard conditions to ensure they are in a state of balanced growth.
-
Prepare Labeling Medium: Prepare a culture medium where the primary carbohydrate source (e.g., glucose) is replaced with D-Altrose-1-¹³C at a known concentration.
-
Causality: Using the labeled substrate as the primary carbon source forces the cells to utilize it, ensuring the ¹³C label is incorporated throughout the metabolic network.
-
-
Introduce Label: Switch the cells from the standard medium to the ¹³C-labeling medium. Culture the cells for a duration sufficient to reach isotopic steady state (typically several cell-doubling times).
-
Causality: Reaching isotopic steady state means the labeling patterns in the metabolites are stable and directly reflect the underlying metabolic fluxes. This is a critical assumption for MFA calculations.
-
Step 2: Metabolite Extraction
-
Quench Metabolism: Rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol.[16]
-
Causality: This step is crucial to instantly halt all enzymatic activity, preventing any changes in metabolite levels or labeling patterns post-harvest. The cold temperature is essential for effective quenching.
-
-
Harvest and Lyse: Scrape the cells and collect the cell/solvent mixture. Lyse the cells (e.g., via sonication or freeze-thaw cycles) to release intracellular metabolites.
-
Separate Phases: Centrifuge the lysate at high speed at 4°C to pellet cell debris and macromolecules (proteins, DNA). Collect the supernatant, which contains the small-molecule metabolites.[16]
Step 3: Sample Preparation for GC-MS Analysis
-
Dry Extract: Evaporate the solvent from the metabolite extract completely using a vacuum concentrator.
-
Causality: The subsequent derivatization reactions are sensitive to water and must be performed on a dry sample.
-
-
Derivatize Metabolites: Perform a two-step derivatization process.
-
Oximation: Add a solution of hydroxylamine hydrochloride in pyridine to the dried extract and heat. This step protects aldehyde and ketone groups.[16]
-
Silylation: Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat. This step replaces acidic protons on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[16]
-
Causality: Monosaccharides and their derivatives are polar and non-volatile. Derivatization makes them volatile and thermally stable, which is a prerequisite for analysis by Gas Chromatography (GC).
-
Step 4: Instrumental Analysis and Data Processing
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC separates the individual metabolites, and the MS analyzes the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions for each metabolite.
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes to isolate the labeling pattern derived solely from the D-Altrose-1-¹³C tracer.
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